An In-depth Technical Guide to the Biological Activity and Toxicity of Methylated Phenazines
An In-depth Technical Guide to the Biological Activity and Toxicity of Methylated Phenazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities and toxicological profiles of methylated phenazines, a class of nitrogen-containing heterocyclic compounds produced by various microorganisms. This document focuses on two prominent members of this class: pyocyanin and 5-methyl-phenazine-1-carboxylic acid (5-Me-PCA). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential and safety considerations of these bioactive molecules.
Quantitative Data on Biological Activity and Toxicity
The biological effects of methylated phenazines are concentration-dependent. The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and in vivo toxic effects of pyocyanin and 5-methyl-phenazine-1-carboxylic acid.
Table 1: Cytotoxicity of Methylated Phenazines (IC50 values)
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Pyocyanin | SK-MEL-30 | Human Melanoma | 72 µM | [1] |
| Pyocyanin | MCF-7 | Human Breast Adenocarcinoma | 15 µg/mL | [2][3] |
| Pyocyanin | Sf9 | Insect (Spodoptera frugiperda) | 106.39 ± 13.92 µg/mL | [4] |
| Pyocyanin | RTG-2 | Rainbow Trout Gonad | 114.33 ± 14.59 µg/mL | [4] |
| 5-Methyl-phenazine-1-carboxylic acid betaine (MPCAB) | A549 | Human Lung Carcinoma | 488.7 ± 2.52 nM | [5][6] |
| 5-Methyl-phenazine-1-carboxylic acid betaine (MPCAB) | MDA-MB-231 | Human Breast Adenocarcinoma | 458.6 ± 2.48 nM | [5][6] |
Table 2: Antimicrobial Activity of Pyocyanin (MIC values)
| Organism | Type | MIC Value (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 58.3 | [7] |
| Bacillus cereus | Gram-positive bacteria | 33.3 | [7] |
| Escherichia coli | Gram-negative bacteria | Not specified, but active | [7] |
| Klebsiella pneumoniae | Gram-negative bacteria | 183.4 | [7] |
| Salmonella typhi | Gram-negative bacteria | 21.7 | [7] |
| Aspergillus flavus | Fungus | 58.3 | [7] |
| Aspergillus niger | Fungus | 100 | [7] |
| Candida albicans | Fungus | 200 | [8] |
Table 3: In Vivo and Other Toxicity Data for Pyocyanin
| Assay | Organism | Endpoint | Result | Reference |
| Mouse Bioassay | Mouse | Toxicity | 3.28 MU at 1000 µg/mL | [7][9] |
| Brine Shrimp Bioassay | Artemia salina | Mortality | No toxicity up to 50 µg/mL for 24h | [7] |
| In silico Oral Toxicity | Rodent model | LD50 | Class IV (0.3–2 g/kg) | [2][[“]] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity and toxicity of methylated phenazines.
Extraction and Purification of Pyocyanin from Pseudomonas aeruginosa
This protocol describes a common method for the extraction and purification of pyocyanin from bacterial cultures.[4][11][12][13]
-
Culture and Inoculation: Inoculate Pseudomonas aeruginosa into a suitable liquid medium, such as Nutrient Broth or a specialized production medium like glycerol-alanine minimal medium.[11] Incubate the culture at 37°C for 24-72 hours with shaking.[11][12]
-
Solvent Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer the supernatant to a separating funnel and add chloroform at a 1:1.5 or 2:1 (supernatant:chloroform) ratio.[4]
-
Shake vigorously and allow the layers to separate. The pyocyanin will move into the lower chloroform layer, turning it blue.
-
-
Acidification and Re-extraction:
-
Collect the blue chloroform layer and wash it with 0.1 M HCl. This will convert pyocyanin to its red, acidic form, which will move into the aqueous layer.
-
Separate and collect the red aqueous layer.
-
-
Neutralization and Crystallization:
-
Neutralize the acidic solution by adding 1 M Tris-base (pH 11.0) or 0.1 M NaOH to adjust the pH to 7.5.
-
Re-extract the pyocyanin with chloroform.
-
Evaporate the chloroform to obtain purified pyocyanin crystals.
-
-
Characterization: The purity and identity of the extracted pyocyanin can be confirmed using techniques such as UV-Vis spectroscopy (absorbance maxima around 310, 520, and 690 nm), HPLC, FT-IR, and Mass Spectrometry.[7][9][11]
Caption: Workflow for Pyocyanin Extraction and Purification.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1][2][11]
-
Cell Seeding: Seed the desired cancer or normal cell lines (e.g., A549, MCF-7, Vero) into a 96-well plate at a density of approximately 1 x 10^4 to 2 x 10^4 cells per well.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methylated phenazine in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[14]
-
Serial Dilution: Prepare a two-fold serial dilution of the methylated phenazine in a 96-well microtiter plate containing a suitable broth medium (e.g., Tryptic Soy Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[2][16]
-
Cell Treatment: Treat the cells with the methylated phenazine at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways
Methylated phenazines exert their biological effects by modulating various cellular signaling pathways. The primary mechanisms involve the induction of oxidative stress and the activation of apoptotic pathways.
Pyocyanin-Induced Oxidative Stress
Pyocyanin is a redox-active molecule that can readily cross cell membranes.[17] Inside the cell, it undergoes redox cycling, accepting electrons from cellular reductants like NADH and NADPH and transferring them to molecular oxygen.[18][19] This process generates reactive oxygen species (ROS), such as superoxide anions (O2•−) and hydrogen peroxide (H2O2), leading to oxidative stress.[17][18][20] The resulting oxidative stress can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cytotoxicity.[18]
Caption: Pyocyanin-Induced Oxidative Stress Pathway.
5-Me-PCA-Induced Apoptosis via the Bcl-2 Pathway
5-methyl-phenazine-1-carboxylic acid (in its betaine form, MPCAB) has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[6] This process is regulated by the Bcl-2 family of proteins.[21][22][23][24][25] MPCAB treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases (such as caspase-3), ultimately resulting in programmed cell death.[6][21]
Caption: 5-Me-PCA-Induced Apoptosis via Bcl-2 Pathway.
References
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- 6. 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
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- 12. researchgate.net [researchgate.net]
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- 15. apec.org [apec.org]
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- 18. mdpi.com [mdpi.com]
- 19. Pyocyanin Alters Redox Homeostasis and Carbon Flux through Central Metabolic Pathways in Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
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